molecular formula C44H38Br2P2 B087453 Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane CAS No. 10273-74-2

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane

Cat. No.: B087453
CAS No.: 10273-74-2
M. Wt: 628.7 g/mol
InChI Key: HTHKLYJSULLEOY-UHFFFAOYSA-N
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Description

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a triphenylphosphoranyl methyl group. This compound is part of the broader class of phosphoranes, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable benzyl halide under basic conditions. Common bases used in this reaction include butyllithium or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Solvent choice, temperature control, and purification steps such as recrystallization or chromatography are critical to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted triphenylphosphines depending on the electrophile used.

Scientific Research Applications

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.

    Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Another phosphorane used in the Wittig reaction.

    Triphenylphosphine: A common reagent in organic synthesis and a precursor to various phosphoranes.

    Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.

Uniqueness

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in both academic and industrial research.

Biological Activity

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the compound's biological interactions, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a phosphorus atom bonded to three phenyl groups and a benzyl group that is substituted with a triphenylphosphoranyl methyl group. This unique structure allows it to participate in various chemical reactions and biological processes, particularly in enzyme interactions and cellular mechanisms.

The biological activity of this compound primarily arises from its ability to act as a nucleophile or electrophile . The phosphorus atom can form stable bonds with various biological molecules, influencing enzyme activities and cellular processes.

  • Enzyme Interaction : The compound has been utilized as a probe in studies examining enzyme mechanisms, particularly those involving phosphine interactions with biological systems.
  • Influence on Cellular Processes : It can modulate cellular signaling pathways by interacting with phospholipid membranes or proteins, potentially affecting processes like cell proliferation and apoptosis.

Case Studies and Experimental Evidence

  • Enzyme Mechanism Studies : Research has demonstrated that this compound can inhibit certain enzymes by forming stable complexes, thus altering their activity. For instance, studies have shown its application in understanding the catalytic mechanisms of phosphatases and kinases.
  • Biological Activity Assessment : In vitro assays have indicated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy. The precise mechanisms remain under investigation but are believed to involve disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related phosphoranes:

Compound NameStructureBiological Activity
TriphenylphosphinePh3P\text{Ph}_3\text{P}Common reagent in organic synthesis; limited direct biological activity
MethylenetriphenylphosphoranePh3P CH2\text{Ph}_3\text{P CH}_2Used in Wittig reactions; less studied for biological activity
Triphenylphosphine oxidePh3P O\text{Ph}_3\text{P O}Exhibits some bioactivity but primarily serves as an oxidized form of triphenylphosphine

The unique substitution pattern of this compound provides distinct reactivity profiles compared to these compounds, making it a valuable tool for both academic research and potential therapeutic applications.

Properties

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKLYJSULLEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38P2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145472
Record name Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
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Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-74-2, 128243-44-7
Record name (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide
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Record name 1,3-Bis(triphenylphosphoniomethyl)benzene
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Record name Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
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Record name (benzene-1,4-diyldimethanediyl)bis(triphenylphosphonium) dibromide
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Record name 1,3-BIS(TRIPHENYLPHOSPHONIOMETHYL)BENZENE
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